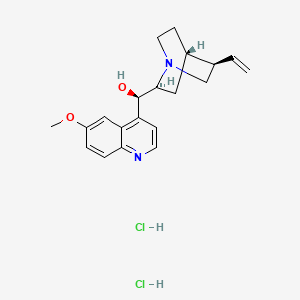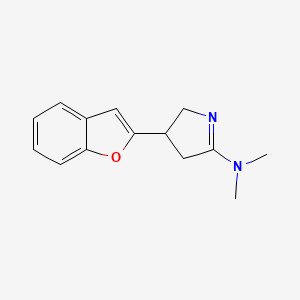
Prifuroline
Overview
Description
Prifuroline is a benzofuran derivative patented by the French pharmaceutical company Laboratoires Jacques Logeais S.A. It is primarily known for its antiarrhythmic properties, which means it is used to treat irregular heartbeats. This compound has shown significant effects in reducing heart rate and sinus node recovery time in various animal models .
Mechanism of Action
Target of Action
Prifuroline is primarily used as an antiarrhythmic agent . .
Mode of Action
This compound dose-dependently antagonizes the arrhythmogenic action of aconitine in rats when administered either intravenously or intraduodenally . It also diminishes ventricular susceptibility to electrical stimulation in open-chest rats . Its effect is comparable to that of disopyramide and amiodarone at the same dose levels .
Pharmacokinetics
It is known that this compound can be administered intravenously or intraduodenally , suggesting that it has suitable bioavailability for these routes of administration.
Result of Action
This compound’s primary effect is the reduction of arrhythmogenic action and ventricular susceptibility to electrical stimulation . This suggests that this compound may stabilize the heart rhythm and potentially prevent life-threatening arrhythmias.
Biochemical Analysis
Biochemical Properties
Prifuroline plays a significant role in biochemical reactions, particularly in its interaction with cardiac tissues. It dose-dependently antagonizes the arrhythmogenic action of aconitine in rats and diminishes ventricular susceptibility to electrical stimulation . This compound interacts with various enzymes and proteins, including those involved in cardiac conduction and refractoriness. Its effects are comparable to those of disopyramide and amiodarone at similar dose levels .
Cellular Effects
This compound influences various types of cells, particularly cardiac cells. It reduces heart rate and sinus node recovery time, thereby stabilizing cardiac function . This compound’s impact on cell signaling pathways includes modulation of ion channels and receptors involved in cardiac rhythm regulation. Additionally, it affects gene expression related to cardiac function and cellular metabolism, contributing to its antiarrhythmic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with ion channels and receptors in cardiac cells. It inhibits the arrhythmogenic action of aconitine by modulating sodium and potassium channels, leading to decreased excitability and improved cardiac stability . This compound also influences enzyme activity, contributing to its overall antiarrhythmic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and sustained effects over time. Acute administration of this compound in canine models shows significant reductions in cardiac automaticity, conduction, and refractoriness . Long-term studies indicate that this compound maintains its efficacy in reducing arrhythmias without significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces arrhythmias and stabilizes cardiac function . At higher doses, it may exhibit toxic or adverse effects, including excessive reduction in heart rate and potential cardiac depression . Threshold effects are observed, indicating the importance of precise dosing in clinical applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to cardiac function. It interacts with enzymes and cofactors that regulate ion channel activity and cardiac rhythm . This compound’s effects on metabolic flux and metabolite levels contribute to its overall antiarrhythmic properties, ensuring proper cardiac function and stability .
Transport and Distribution
This compound is transported and distributed within cells and tissues, particularly in cardiac tissues. It interacts with transporters and binding proteins that facilitate its localization to cardiac cells . This compound’s accumulation in cardiac tissues ensures its targeted action and effectiveness in reducing arrhythmias .
Subcellular Localization
This compound’s subcellular localization is primarily within cardiac cells, where it exerts its antiarrhythmic effects. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This compound’s localization to ion channels and receptors in cardiac cells is crucial for its activity and function .
Preparation Methods
Prifuroline is synthesized through a series of chemical reactions involving benzofuran derivatives. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed. it is known that the compound is prepared through a multi-step synthesis process that includes the formation of the benzofuran ring and subsequent functionalization to introduce the necessary pharmacophores .
Chemical Reactions Analysis
Prifuroline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prifuroline has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of benzofuran derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily researched for its antiarrhythmic properties and potential use in treating heart conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Prifuroline is comparable to other antiarrhythmic agents such as disopyramide and amiodarone. it has unique properties that make it effective at lower doses and with fewer side effects. Similar compounds include:
Disopyramide: Another antiarrhythmic agent with a similar mechanism of action.
Amiodarone: A widely used antiarrhythmic drug with a broader spectrum of activity.
LR 529: A 1,3-benzodioxole derivative effective against experimentally induced arrhythmias.
This compound’s uniqueness lies in its specific benzofuran structure, which contributes to its potent antiarrhythmic effects and favorable pharmacokinetic profile.
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-N,N-dimethyl-3,4-dihydro-2H-pyrrol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(2)14-8-11(9-15-14)13-7-10-5-3-4-6-12(10)17-13/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMLHOSZPZHXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NCC(C1)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867950 | |
| Record name | 4-(2-Benzofuranyl)-2-(dimethylamino)-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70833-07-7 | |
| Record name | Prifuroline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070833077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Benzofuranyl)-2-(dimethylamino)-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRIFUROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP2V3XRV2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


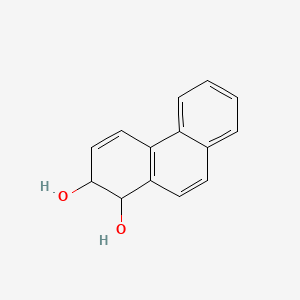
![(5S,8R,10S,13R,14S)-5,14-dihydroxy-3-(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1198574.png)
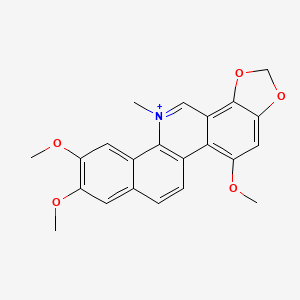
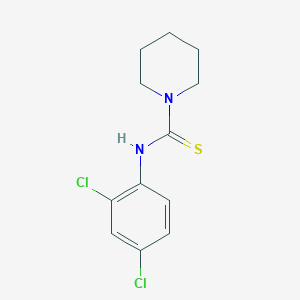
![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)
![2-(sec-Butylamino)-N-(4-(5-(2-(sec-butylamino)acetamido)benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B1198578.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1198581.png)
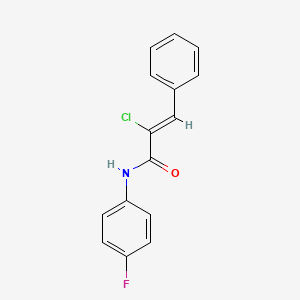
![4-[[(10R,13R)-17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-5-hydroxy-naphthalene-2,7-disulfonic acid](/img/structure/B1198584.png)
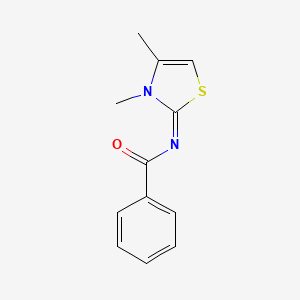

![5-[Anilino(oxo)methyl]-4-methyl-2-(1-oxopropylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1198590.png)
